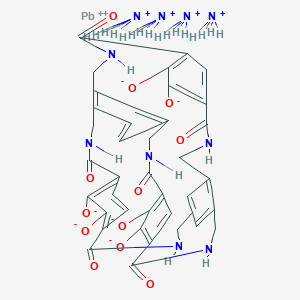
Hexalactam-lead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical compound with the molecular formula C42H46N10O12Pb and a molecular weight of 1090.07444 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Analyse Des Réactions Chimiques
Hexalactam-lead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the complex into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The complex can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hexalactam-lead has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of lead(II) complexes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological effects and toxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses challenges.
Mécanisme D'action
The mechanism of action of tricatechol hexalactam-lead(II) complex involves its interaction with molecular targets, primarily through coordination with metal ions. The pathways involved include:
Comparaison Avec Des Composés Similaires
Hexalactam-lead can be compared with other similar compounds, such as:
Catechol-lead(II) complexes: These compounds share similar coordination chemistry but differ in their specific ligands and properties.
This compound(II) complexes: These complexes have similar structural features but may vary in their reactivity and applications.
Propriétés
Numéro CAS |
130343-58-7 |
|---|---|
Formule moléculaire |
C42H46N10O12Pb |
Poids moléculaire |
1090 g/mol |
Nom IUPAC |
tetraazanium;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate;lead(2+) |
InChI |
InChI=1S/C42H36N6O12.4H3N.Pb/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);4*1H3;/q;;;;;+2/p-2 |
Clé InChI |
NFHVBNDVYFOROW-UHFFFAOYSA-L |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
SMILES canonique |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[NH4+].[Pb+2] |
Key on ui other cas no. |
130343-58-7 |
Synonymes |
hexalactam-lead tricatechol hexalactam-lead(II) complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















